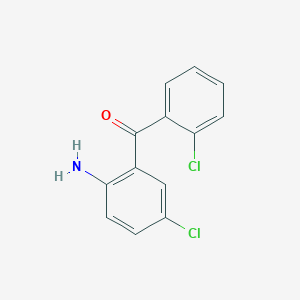

2-Amino-2',5-dichlorobenzophenone

Vue d'ensemble

Description

L’aryl difluorométhyl bicyclopentane, benzophénone est un composé qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Il s’agit d’un bioisostère du noyau benzophénone, ce qui signifie qu’il peut imiter les propriétés biologiques de la benzophénone tout en offrant potentiellement des propriétés pharmacologiques améliorées . La benzophénone elle-même est une échafaudage crucial que l’on retrouve dans de nombreux produits pharmaceutiques et produits naturels .

Mécanisme D'action

Le mécanisme par lequel l’aryl difluorométhyl bicyclopentane, benzophénone exerce ses effets implique l’activation de cibles moléculaires et de voies spécifiques. La conception bioisostérique du composé lui permet d’interagir avec les systèmes biologiques de manière similaire à la benzophénone, améliorant potentiellement ses propriétés pharmacologiques . Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.

Analyse Biochimique

Biochemical Properties

2-Amino-2’,5-dichlorobenzophenone has been used as an electrophilic coupling spectrophotometric reagent This suggests that it can interact with various biomolecules in biochemical reactions

Cellular Effects

Given its role as a precursor in the synthesis of benzodiazepines , it may indirectly influence cell function through the action of these drugs. Benzodiazepines are known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a precursor to benzodiazepines , its effects at the molecular level may be inferred from the action of these drugs. Benzodiazepines act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Dosage Effects in Animal Models

The effects of 2-Amino-2’,5-dichlorobenzophenone at different dosages in animal models have not been extensively studied. As a precursor to benzodiazepines , its effects may be inferred from studies on these drugs. Benzodiazepines have been shown to have dose-dependent effects, with higher doses leading to more pronounced sedative effects .

Metabolic Pathways

Given its role as a precursor in the synthesis of benzodiazepines , it may be involved in similar metabolic pathways.

Méthodes De Préparation

La synthèse de l’aryl difluorométhyl bicyclopentane (Adb) en tant que bioisostère du noyau benzophénone implique l’activation de la liaison carbone-fluor et la chimie de libération de la contrainte sous la catalyse d’un nouveau photocatalyseur organique à base N-anionique . Cette méthodologie de couplage défouorinative permet la conversion directe d’une grande variété de liaisons carbone-fluor trifluorométhylaromatiques disponibles dans le commerce en bicyclo[1.1.1]pentanes difluorométhyles correspondants en une seule étape . Cette stratégie peut également être appliquée aux systèmes propellanes, permettant d’accéder à des analogues avec des géométries différentes .

Analyse Des Réactions Chimiques

L’aryl difluorométhyl bicyclopentane, benzophénone subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir le composé en diverses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le dioxyde de manganèse pour l’oxydation, des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’aryl difluorométhyl bicyclopentane, benzophénone a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Benzodiazepines

ADC is primarily recognized for its role in the synthesis of lorazepam, a widely used benzodiazepine for treating anxiety disorders. The compound acts as an intermediate in the production of lorazepam and other related drugs, making it crucial for pharmaceutical formulations. Benzodiazepines are known for their sedative and anxiolytic properties, which are essential in clinical settings for managing anxiety and panic disorders .

Analytical Chemistry

Electrophilic Coupling Reagent

ADC has been utilized as an electrophilic coupling reagent in spectrophotometric methods. Research indicates that it can be employed to develop rapid and accurate analytical techniques for detecting various compounds, including environmental pollutants and pharmaceutical residues. Its effectiveness in these applications stems from its ability to form stable complexes with analytes, enhancing detection sensitivity .

Chemical Synthesis

Synthetic Pathways

The synthesis of ADC typically involves the Friedel-Crafts acylation method, which utilizes 1,4-dichlorobenzene and aroyl halides. This method allows for high yields of pure ADC, with reported yields exceeding 80% under optimized conditions . The compound's structure can be modified to produce various analogs that may possess different pharmacological properties.

Table 1: Synthesis Parameters for ADC

| Method | Yield (%) | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 50-80 | Use of AlCl₃ catalyst |

| Slow addition of benzoyl chloride | 64 | Controlled temperature increase |

Case Studies

Environmental Monitoring

In environmental chemistry, ADC has been studied for its potential use in detecting chromium (VI) levels in water samples through rapid spectrophotometric methods. Studies have demonstrated that ADC can form complexes with chromium ions, facilitating their quantification in complex matrices .

Toxicological Studies

Toxicological assessments have indicated that ADC does not exhibit significant endocrine-disrupting properties, making it a safer alternative compared to other compounds with similar structures. Its low toxicity profile is advantageous for its application in both pharmaceuticals and environmental monitoring .

Comparaison Avec Des Composés Similaires

L’aryl difluorométhyl bicyclopentane, benzophénone est unique par rapport aux autres composés similaires en raison de sa conception bioisostérique. Les composés similaires comprennent :

Benzophénone : Le composé parent à partir duquel l’Adb est dérivé.

Benzophénone hydrazone : Un autre dérivé de la benzophénone avec des propriétés différentes.

L’unicité de l’aryl difluorométhyl bicyclopentane, benzophénone réside dans sa capacité à imiter les propriétés biologiques de la benzophénone tout en offrant potentiellement des propriétés pharmacologiques améliorées .

Activité Biologique

2-Amino-2',5-dichlorobenzophenone (CAS No. 2958-36-3) is a compound that has garnered attention in various fields, including pharmaceuticals and environmental science. Its structural characteristics, particularly the presence of amino and dichloro groups, contribute to its biological activity. This article delves into the biological properties, toxicity, and potential applications of this compound, supported by data tables and case studies.

- Molecular Formula : C₁₃H₉Cl₂NO

- Molecular Weight : 266.12 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 87-89 °C

- Boiling Point : 453.6 ± 40.0 °C at 760 mmHg

- LogP : 3.69 (indicating moderate lipophilicity)

These properties suggest that the compound is relatively stable under standard conditions but may exhibit significant interactions in biological systems due to its functional groups .

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

| Organism | Test Type | Route | Reported Dose | Effect | Source |

|---|---|---|---|---|---|

| Mouse | LD50 | Intravenous | 56 mg/kg | Toxic effects noted | |

| Rat | LD50 | Oral | >2000 mg/kg | No significant acute toxicity found |

The compound is classified as irritating to the eyes, respiratory system, and skin upon contact, indicating that safety precautions should be taken when handling it .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzophenone derivatives can inhibit bacterial growth, potentially making them candidates for developing new antimicrobial agents . The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes.

Environmental Impact

A study focusing on the environmental implications of this compound highlighted its potential as an endocrine disruptor; however, current literature indicates no conclusive evidence supporting this claim . The compound's ecotoxicological data suggest low toxicity to aquatic organisms, with an EC50 value greater than 0.21 mg/L for crustacea .

Pharmaceutical Applications

In pharmaceutical contexts, this compound has been investigated as a potential impurity in certain medications like lorazepam. Its structural similarity to active pharmaceutical ingredients raises concerns about its effects on human health when present in drug formulations .

Research Findings

Recent advancements in analytical techniques have facilitated the study of this compound's biological activity:

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been employed for the quantitative analysis of related compounds in complex matrices, demonstrating its utility in both research and quality control settings .

- Biotransformation Studies indicate that metabolic pathways involving this compound could lead to the formation of less toxic metabolites, which is crucial for understanding its safety profile in therapeutic applications .

Propriétés

IUPAC Name |

(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZYIAJRFJVQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062742 | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-36-3 | |

| Record name | 2-Amino-2′,5-dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2',5-dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2',5-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2',5-DICHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G806VEO3KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.